An In-Depth Technical Guide to tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, fluorinated heterocyclic building blocks have emerged as invaluable assets for medicinal chemists. Among these, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate has garnered significant attention as a chiral synthon of considerable utility.
This technical guide provides a comprehensive overview of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, intended for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use and the experimental considerations for its successful implementation in synthetic workflows. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide your research and development endeavors.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a building block is paramount to its effective utilization. Tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a chiral, non-racemic compound with a defined stereochemistry at the C3 position, which is a critical feature for its application in stereospecific synthesis.
Structural and Chemical Identity
The structure of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring functionalized with a fluorine atom at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Diagram 1: Chemical Structure of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
A 2D representation of the title compound's structure.
Physicochemical Data Summary
A compilation of the key physicochemical properties of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is presented in the table below for quick reference. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆FNO₃ | [1][2] |
| Molecular Weight | 217.24 g/mol | [1][2] |
| CAS Number | 1266339-10-9 | [3] |
| Appearance | White to cream or light brown powder/solid | [4] |
| Melting Point | 73°C to 78°C | [4] |
| Storage Temperature | 4°C | |
| Purity | Typically ≥96-97% | [4] |
Part 2: Synthesis and Manufacturing Considerations
The synthesis of enantiomerically pure tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a non-trivial process that requires careful control of stereochemistry. While multiple synthetic routes may exist, a common strategy involves the asymmetric fluorination of a suitable precursor.
Conceptual Synthetic Approach
A plausible and widely adopted approach for the synthesis of α-fluoroketones involves the electrophilic fluorination of an enolate or enol equivalent. For the synthesis of the (3R)-enantiomer, a chiral auxiliary or a chiral fluorinating agent can be employed to induce stereoselectivity. An alternative and often more practical approach on a larger scale is the resolution of a racemic mixture or the use of a chiral starting material.
Diagram 2: Generalized Synthetic Workflow
A high-level overview of a common synthetic strategy.
Exemplary Synthetic Protocol
While a detailed, validated protocol for the specific (3R)-enantiomer is proprietary to manufacturers, a general procedure based on established methodologies for α-fluorination of ketones is outlined below. The choice of a specific chiral fluorinating agent or a method for chiral resolution is critical for obtaining the desired enantiopure product.
Step 1: Enolate Formation from N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DME) at -78°C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours to ensure complete enolate formation.
Causality: The use of a strong, hindered base at low temperature is crucial to kinetically deprotonate the piperidone at the α-position, forming the thermodynamically less stable enolate, which is necessary for the subsequent fluorination reaction. Anhydrous and inert conditions are essential to prevent quenching of the highly reactive enolate.
Step 2: Electrophilic Fluorination
-
To the solution of the pre-formed enolate at -78°C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or a chiral variant, in the same anhydrous solvent.
-
Allow the reaction to stir at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Causality: Electrophilic fluorinating agents deliver a "F+" equivalent to the electron-rich enolate. The stereochemical outcome of this step is the most critical part of the synthesis and is dictated by the choice of chiral reagents or auxiliaries.
Step 3: Work-up and Purification
-
Allow the quenched reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality: A standard aqueous work-up is used to remove inorganic salts and other water-soluble impurities. Chromatographic purification is typically necessary to separate the desired product from unreacted starting material, byproducts, and any diastereomers or enantiomers that may have formed.
Part 3: Spectral Data and Characterization
Thorough characterization is essential to confirm the identity and purity of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. The following spectral data are characteristic of the molecule.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and a characteristic doublet of doublets for the proton on the fluorine-bearing carbon. |
| ¹³C NMR | Resonances for the tert-butyl group, the Boc carbonyl, the ketone carbonyl, and the piperidine ring carbons. The carbon bearing the fluorine will appear as a doublet due to C-F coupling. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom alpha to a carbonyl group. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1720-1740 cm⁻¹) and the C=O stretch of the carbamate (~1680-1700 cm⁻¹). |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret the full spectral data for the specific batch of the compound being used.[3]
Part 4: Reactivity and Synthetic Utility
The reactivity of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is dominated by the chemistry of the α-fluoroketone moiety. This functional group arrangement offers a unique set of synthetic opportunities.
Reactivity of the α-Fluoroketone
The presence of the electron-withdrawing fluorine atom at the α-position has several important consequences for the reactivity of the ketone:
-
Activation of the Carbonyl Group : The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Influence on Enolization : The fluorine atom can influence the regioselectivity and stereoselectivity of enolate formation.
-
Potential for Defluorination : Under certain conditions, particularly with some biological systems or strong reducing agents, hydrodefluorination can occur.[6]
It is noteworthy that while α-haloketones are generally more reactive towards nucleophilic addition than their non-halogenated counterparts, α-fluoroketones can sometimes exhibit slightly lower reactivity compared to α-chloro or α-bromo ketones. This has been attributed to conformational effects where the optimal orbital overlap for nucleophilic attack is less favored in the fluoro derivative.[5]
Key Synthetic Transformations
Tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a versatile intermediate for a variety of synthetic transformations, including:
-
Reductive Amination : The ketone can be converted to an amine via reductive amination, providing access to chiral 3-fluoro-4-aminopiperidine derivatives. This is a particularly valuable transformation in medicinal chemistry for the introduction of basic nitrogen atoms, which can improve solubility and target interactions.
-
Reduction of the Ketone : The ketone can be stereoselectively reduced to the corresponding alcohol, yielding chiral 3-fluoro-4-hydroxypiperidine derivatives. The choice of reducing agent (e.g., sodium borohydride, L-selectride) can influence the stereochemical outcome of this reduction.
-
Aldol and Related Condensations : The enolizable nature of the ketone allows for its participation in aldol-type reactions to form new carbon-carbon bonds.
Diagram 3: Key Reaction Pathways
Illustrative synthetic transformations of the title compound.
Part 5: Applications in Drug Discovery and Development
The primary application of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics.
Case Study: Synthesis of Nirmatrelvir (PF-07321332)
A prominent example of the utility of this building block is in the synthesis of nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the antiviral medication Paxlovid.[7][8] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The specific stereochemistry of the fluorinated piperidine moiety is crucial for the drug's binding to the active site of the protease and its overall efficacy.[9] The synthesis of nirmatrelvir highlights the importance of having access to enantiomerically pure building blocks like tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate to enable the efficient and stereocontrolled construction of complex drug candidates.[10][11]
Broader Implications in Medicinal Chemistry
Beyond its use in the synthesis of nirmatrelvir, the 3-fluoro-4-oxopiperidine scaffold is of broad interest in medicinal chemistry for several reasons:
-
Metabolic Stability : The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
-
Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing cell permeability and target engagement.
-
Conformational Control : The stereospecific introduction of a fluorine atom can rigidify the piperidine ring or favor specific conformations, which can enhance binding to a biological target.
The availability of this chiral building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of a lead compound's properties to achieve the desired therapeutic effect.
Conclusion: A Versatile Tool for Innovation
Tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate stands out as a high-value building block in the medicinal chemist's toolbox. Its unique combination of a chiral fluorinated scaffold and versatile reactivity makes it an enabling reagent for the synthesis of complex and stereochemically defined molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-characterized and readily available chiral intermediates will only increase. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of the next generation of medicines.
References
-
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sigma-Aldrich.
-
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.
-
The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate.
-
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.
-
tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. ChemicalBook.
-
α-Fluoroketones for Drug Discovery. Enamine.
-
The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. National Institutes of Health.
-
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR. Sigma-Aldrich.
-
t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.
-
Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Aurum Pharmatech.
-
1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. BLDpharm.
-
tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. ChemicalBook.
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem.
-
3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
-
CAS 1215071-17-2 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate. Autech Scientific.
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI.
-
An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv.
-
An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ResearchGate.
Sources
- 1. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]
- 2. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | C10H16FNO3 | CID 40152141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate(1266339-10-9) 1H NMR [m.chemicalbook.com]
- 4. 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 5. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]

